REACTION_CXSMILES
|
[H][H].[NH2:3][CH2:4][CH2:5][CH2:6][NH2:7].[CH2:8]1[CH2:13]CC[CH2:10][CH2:9]1>>[N:3]1([CH2:4][CH2:5][CH2:6][NH2:7])[CH:10]=[CH:9][CH:8]=[CH:13]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Similarly prepared
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=CC=C1)CCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |